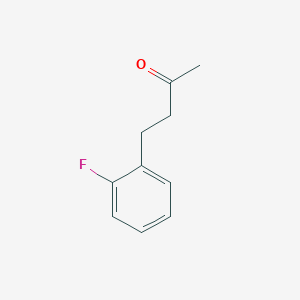

4-(2-Fluorophenyl)butan-2-one

Übersicht

Beschreibung

Molecular Structure Analysis

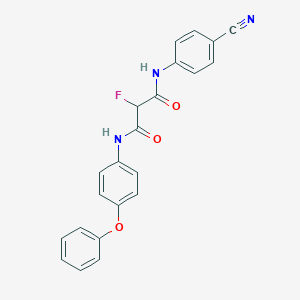

The molecular structure of 4-(2-Fluorophenyl)butan-2-one consists of a butan-2-one group attached to a 2-fluorophenyl group . The exact 3D structure would require further computational or experimental studies to determine.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Fluorophenyl)butan-2-one are not well-documented. The molecular weight of the compound is 166.1921432 . More specific properties such as density, boiling point, melting point, and flash point would require further experimental determination.Wissenschaftliche Forschungsanwendungen

Sigma-2 Receptor Ligands with Anticancer Activity

4-(2-Fluorophenyl)butan-2-one derivatives have been explored as sigma-2 receptor ligands with potential anticancer activity. Studies have identified compounds with preferential binding to the sigma-2 receptor, showing inhibition of various cancer cell lines. These compounds also demonstrated selective toxicity toward cancer cells compared to normal cells, indicating potential in cancer therapy (Asong et al., 2019).

Catalytic Applications in Organic Synthesis

This compound and its analogs have been utilized in catalytic applications for organic synthesis. For example, palladium nanoparticles have been used in the Heck reaction of aryl iodides with allylic alcohols in water, leading to the synthesis of important fine chemicals like 4-(4-Methoxyphenyl)-butan-2-one (Boffi et al., 2011).

Application in Medical Cosmetology

Derivatives of 4-(2-Fluorophenyl)butan-2-one have been studied for their skin whitening properties. These compounds were found to inhibit melanin production and tyrosinase activity, outperforming known agents like arbutin. They were also observed to reduce the expression of proteins related to melanin synthesis, showing potential in medical cosmetology (Wu et al., 2015).

Neuroprotective Effects

Studies on 4-(Phenylsulfanyl)butan-2-one derivatives have demonstrated neuroprotective effects in a rat model with optic nerve crush injuries. The compound was found to protect retinal ganglion cells and preserve visual function, suggesting potential applications in neuroprotective therapies (Chien et al., 2016).

Role in Multifunctional Catalysis

This compound has been involved in multifunctional catalysis, particularly in one-pot tandem synthesis processes using supported AuPd nanoalloy catalysts. This demonstrates its utility in facilitating complex chemical reactions, including hydrogen auto-transfer routes (Morad et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 4-(2-Fluorophenyl)butan-2-one are currently unknown. This compound is structurally similar to other bioactive aromatic compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors . .

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets to induce changes in cellular processes .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 2.17 , which may influence its distribution and bioavailability.

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRXVYJUCGIYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)butan-2-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

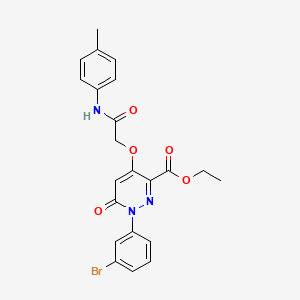

![1-benzyl-3-chloro-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2858851.png)

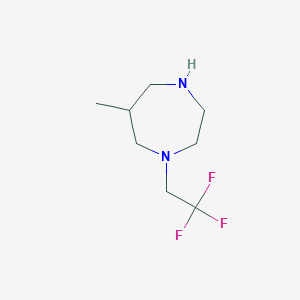

![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)

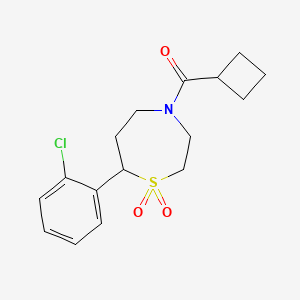

![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)

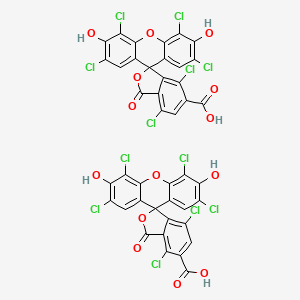

![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)